molecular formula C9H9ClO2 B1586121 4-Methoxyphenylacetyl chloride CAS No. 4693-91-8

4-Methoxyphenylacetyl chloride

Cat. No. B1586121
CAS RN: 4693-91-8
M. Wt: 184.62 g/mol
InChI Key: CXJOONIFSVSFAD-UHFFFAOYSA-N
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Description

4-Methoxyphenylacetyl chloride is a clear light yellow liquid . It is used in the synthesis of substituted spiro [4.5]decane 1- (4′-hydroxybenzyl)-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline (higenamine), a cardiotonic principle of aconite root .


Synthesis Analysis

4-Methoxyphenylacetyl chloride is used in the synthesis of various compounds. One of the key uses is in the synthesis of substituted spiro [4.5]decane .


Molecular Structure Analysis

The molecular formula of 4-Methoxyphenylacetyl chloride is C9H9ClO2 . The molecular weight is 184.62 Da .


Chemical Reactions Analysis

4-Methoxyphenylacetyl chloride is used in the synthesis of various compounds. It is particularly used in the synthesis of substituted spiro [4.5]decane .


Physical And Chemical Properties Analysis

4-Methoxyphenylacetyl chloride has a boiling point of 143 °C at 10 mm Hg . It has a density of 1.208 g/mL at 25 °C . The refractive index is n20/D 1.54 (lit.) .

Scientific Research Applications

Synthesis of Terpene Skeletons

4-Methoxyphenylacetyl chloride has been used in the synthesis of substituted spiro[4.5]decanes, contributing to the development of the spiro[4.5]decane terpene skeleton. This process involves reacting 4-methoxyphenylacetyl chloride with substituted acetylene in the presence of aluminum chloride, showcasing its role in complex organic syntheses (Haack & Beck, 1989).

Chromatographic Analysis

It has been used in developing a high-performance liquid chromatographic method for analyzing 4-hydroxy-3-methoxymandelic acid and 4-hydroxy-3-methoxyphenylacetic acid in urine. This demonstrates its utility in analytical chemistry for substance detection and quantification (Soldin & Hill, 1980).

Synthesis of Organic Acids

In the synthesis of various organic acids, 4-methoxyphenylacetyl chloride has shown its versatility. For instance, it has been used in synthesizing 6,11-Dihydro-11-oxodibenz[b,e]oxepin-2-acetic Acid, demonstrating its role in the creation of complex organic molecules (Wu Chun-shan, 2007).

In Aromatic Compound Synthesis

It plays a significant role in the methoxycarbonylation of aryl chlorides, showcasing its potential in synthesizing a variety of aromatic compounds, further highlighting its importance in organic synthesis (Jiménez-Rodríguez, Eastham & Cole-Hamilton, 2005).

Microwave-Assisted Synthesis

4-Methoxyphenylacetyl chloride is used in microwave-assisted synthesis processes, such as in the formation of 2-(4-methoxylbenzoylamido)-5-aryloxymethyl-1,3,4-thiadiazoles, indicating its role in modern, efficient synthesis techniques (Li, Wang & Da, 2000).

Safety And Hazards

4-Methoxyphenylacetyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .

properties

IUPAC Name

2-(4-methoxyphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJOONIFSVSFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196988
Record name Benzenacetyl chloride, 4-methoxy-
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenylacetyl chloride

CAS RN

4693-91-8
Record name 4-Methoxybenzeneacetyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenacetyl chloride, 4-methoxy-
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Record name Benzenacetyl chloride, 4-methoxy-
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Record name Benzeneacetyl chloride, 4-methoxy
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Record name 4-Methoxyphenylacetyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

8-Ethano-1-(p-hydroxybenzyl)-2-methyl- 1,2,3,4,5,6,7,8-octahydroisoquinoline (10). A 100 mL three-necked flask was dried for 24 h at 210° C. While cooling under a stream of dry nitrogen, the flask was immersed in an ethanol/dry ice bath and cooled to -75° C. Boron tribromide (300 μl, 3.16 mmole) was introduced, followed by 10 ml of dry dichloromethane. Purified 9 (224 mg, 0.754 mmole), as the base, in 30 ml of dry dichloromethane was added in a dropwise fashion. Thirty minutes after the addition of 9, the stirring was stopped, the nitrogen was replaced by a calcium sulfate drying tube, and the mixture was left in the cold for 12 h. After refluxing for 1 h, the reaction mixture was recooled in an ice bath and 3.5 ml of 10% ammonium hydroxide was slowly added and a flocculent precipitate formed. After stirring for 15 min, the cold bath was removed and 50 ml of water was added. The subsequent isolation of the product was conducted in the dark to minimize photooxidation. The phases were separated, the dichloromethane was removed in vacuo and the residue was dissolved in ethyl ether. The aqueous phase (pH 8.4) was adjusted to pH 9.1 with 10% ammonium hydroxide and extracted eight times with 20 ml portions of ether. All ether phases were combined, dried (Na2SO4), and concentrated to give a yellow oil. An attempt was made to purify this base by methansulfonate salt formation, but this salt form resisted crystallization. The hydrochloride salt was made and recrystallized from acetone/ethanol/ethyl ether in 29% yield. There was evidence of additional product in the mother liquor but it resisted crystallization: mp (sealed tube) 218°-220° C. sublime; 1H NMR (base in CDCl3) δ 6.67 (AA'BB', 4 H aromatic), 4.58 (s, 1 H, OH), 2.87-3.30 (m, 1 H, 1-H), 2.43-2.87 (m, 4 H, 1-CH2, 3-H2), 2.33 (s, 3 H, NCH3), 1.90-2.27 (m, 4 H, 4-H2, 5-H, 8-H), 0.93-1.72 (m, 8 H, remaining protons); IR (base, neat) 3300 (OH stretch) cm -1 ; mass spectrum, m/z 283 (M+), 176 (M+ -p-hydroxybenzyl, base), 148 (retro-Diels-Alder), 107 (p-hydroxybenzyl+), 106 (p-hydroxybenzyl-1+), 42 (CH2 =N=CH2+).
[Compound]
Name
8-Ethano-1-(p-hydroxybenzyl)-2-methyl- 1,2,3,4,5,6,7,8-octahydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step Two
Name
9
Quantity
224 mg
Type
reactant
Reaction Step Three
Quantity
3.5 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

Thionyl chloride (200 ml) was added to 4-methoxyphenylacetic acid (78 g, 0.47 mole) followed by one drop of dimethylformamide. The reaction was heated at 65° C. for 4 hours and the solvent was removed under vacuum. The residue was distilled in vacuo (water aspirator) at 135° C. to give the product as a red oil (75.9 g, 88%).
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158
Citations
J San Román, A Gallardo - Polymer, 1992 - Elsevier
… 17), and 4-methoxyphenylacetyl chloride has found many pharmaceutical and medicinal applications ~s'~9. The introduction of the 4-aminophenoxy spacer group has two results: the …
Number of citations: 7 www.sciencedirect.com
WJ Wheeler, KK Schmiegel… - Journal of Labelled …, 1989 - Wiley Online Library
… One of the key intermediates, [14C]-4-methoxyphenylacetone, was synthesized from [14C]-4-methoxyphenylacetyl chloride by a Pd(0)-catalyzed reaction with tetramethylstannane. The […
KC Chang, HS Yun-Choi, JK Lim, CW Park - Archives of Pharmacal …, 1984 - Springer
… 4-Methoxyphenylacetyl chloride was prepared from 4-methoxyphenylacetic acid (8. 3g, 0. … the solvent and excess thionyl chloride, the crude 4-methoxyphenylacetyl chloride (III), IR v~ ~ …
Number of citations: 15 link.springer.com
JM Paton, PL Pauson, TS Stevens - Journal of the Chemical Society C …, 1969 - pubs.rsc.org
… obtained in six steps from 2-methylpyridine, methyl 3,4-dimethoxybenzoate, and 4-methoxyphenylacetyl chloride. The resulting dienone was found to have undergone dehydrogenation …
Number of citations: 19 pubs.rsc.org
RA Haack, KR Beck - Tetrahedron letters, 1989 - Elsevier
… During a study concerning the synthesis of aryl-P-chlorovinyl ketone@, we found that treatment of 4methoxyphenylacetyl chloride with 1-heptyne in the presence of aluminum chloride …
Number of citations: 35 www.sciencedirect.com
S Meenakshisundaram, M Manickam… - J. Chem. Pharm …, 2016 - academia.edu
… afford 4-methoxyphenylacetyl chloride as colourless liquid. … To this reaction mixture, 4-methoxyphenylacetyl chloride (5.10 … 25 were reacted with 4-methoxyphenylacetyl chloride(A) to …
Number of citations: 6 www.academia.edu
RSP Hsi, WT Stolle - Journal of Labelled Compounds and …, 1986 - Wiley Online Library
… Friedel-Crafts acylation of 3a and 36 with 4-methoxyphenylacetyl chloride afforded deuterium and tritium labeled 1,2bis(4-methoxyphenyi)ethanone, 4a and 46 respectively. The …
F áThomas Boyle, ZS Matusiak… - Journal of the Chemical …, 1997 - pubs.rsc.org
… 2e In this work we took a lead from an observation of Haack and Beck,3 who found that attempted acylation of certain alkynes by 4-methoxyphenylacetyl chloride 6 afforded the spiro…
Number of citations: 22 pubs.rsc.org
A De Souza Gomes, V Percec - Journal of Polymer Science …, 1991 - Wiley Online Library
In a series of publications from our laboratory, we have demonstrated the capability to molecular engineer mesophases of side chain liquid crystalline polymers by using constitutional …
Number of citations: 1 onlinelibrary.wiley.com
I Lantos, PE Bender, KA Razgaitis… - Journal of Medicinal …, 1984 - ACS Publications
… To a suspension of A1C13 (500 g) in 500 mL of benzene was slowly added a solution of 4-methoxyphenylacetyl chloride (35.3 g, 0.19 mol) in CH2C12 (200 mL) with external cooling. …
Number of citations: 91 pubs.acs.org

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